tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

c-Met inhibitor synthesis ALK inhibitor intermediate crizotinib precursor

tert-Butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 138647-52-6) is a Boc-protected 1,2,3,6-tetrahydropyridine derivative belonging to the dihydropyridine class of heterocyclic intermediates. With a molecular formula of C₁₆H₂₀FNO₂ and a molecular weight of 277.33 g/mol, the compound features a 4-fluorophenyl substituent at the 4-position of the dihydropyridine ring and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen.

Molecular Formula C16H20FNO2
Molecular Weight 277.33 g/mol
CAS No. 138647-52-6
Cat. No. B3101185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
CAS138647-52-6
Molecular FormulaC16H20FNO2
Molecular Weight277.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F
InChIInChI=1S/C16H20FNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11H2,1-3H3
InChIKeyHZAIAGSNZQGTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 138647-52-6): A Boc-Protected Dihydropyridine Intermediate for Kinase Inhibitor Synthesis


tert-Butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 138647-52-6) is a Boc-protected 1,2,3,6-tetrahydropyridine derivative belonging to the dihydropyridine class of heterocyclic intermediates [1]. With a molecular formula of C₁₆H₂₀FNO₂ and a molecular weight of 277.33 g/mol, the compound features a 4-fluorophenyl substituent at the 4-position of the dihydropyridine ring and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen [1]. The compound is widely recognized as a versatile building block in medicinal chemistry, most notably as a key intermediate in the multi-step synthesis of crizotinib (PF-02341066), an FDA-approved ALK/c-Met inhibitor for non-small cell lung cancer . Its XLogP3 value of 3.1 indicates moderate lipophilicity suitable for downstream drug-like molecule construction [1].

Why Generic Dihydropyridine Intermediates Cannot Replace tert-Butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 138647-52-6) in c-Met/ALK Inhibitor Synthesis


Substituting this compound with a generic dihydropyridine intermediate introduces multiple failure risks in downstream synthesis and biological activity. The 4-fluorophenyl substituent at the 4-position is critical for maintaining the correct geometry and electronic character needed for target engagement in c-Met and ALK kinase binding pockets, as demonstrated by structure-activity relationship (SAR) studies on crizotinib and related dihydropyridine-based kinase inhibitors [1]. The Boc protecting group provides orthogonal protection that enables selective N-deprotection under mild acidic conditions without disturbing the acid-sensitive dihydropyridine ring system, a balance that cannot be achieved with Cbz or Fmoc alternatives which require harsher cleavage conditions or are less compatible with downstream palladium-catalyzed coupling steps [2]. The precise regiochemistry—specifically the 1,2,3,6-tetrahydropyridine unsaturation pattern—is essential for subsequent functionalization; the 1,4- or 1,2-dihydropyridine isomers would lead to different reactivity profiles and potentially inactive products [3].

Quantitative Differentiation Evidence for tert-Butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 138647-52-6) vs. Closest Analogs


Role as Key Intermediate in FDA-Approved Drug Crizotinib Synthesis vs. Non-Fluorinated Dihydropyridine Analogs

This compound serves as a validated key intermediate in the synthesis of crizotinib (PF-02341066), an FDA-approved ALK/c-Met inhibitor with IC₅₀ values of 20 nM against ALK and 8 nM against c-Met [1]. The 4-fluorophenyl substituent is specifically required to match the structural pharmacophore of crizotinib; non-fluorinated analogs (e.g., the 4-chlorophenyl or 4-methylphenyl variants) cannot yield the approved drug molecule. In the multi-step synthesis disclosed in patent literature, this Boc-protected dihydropyridine intermediate undergoes selective N-deprotection followed by coupling to construct the final crizotinib scaffold, a synthetic route that is not achievable with the corresponding 4-unsubstituted or 4-alkyl-substituted dihydropyridine intermediates [2].

c-Met inhibitor synthesis ALK inhibitor intermediate crizotinib precursor

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Common Dihydropyridine Intermediates

The compound has a computed XLogP3 value of 3.1 [1]. This places it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability according to Lipinski's Rule of Five, while also providing sufficient lipophilicity for blood-brain barrier penetration if needed. By comparison, the non-fluorinated parent compound 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has an estimated XLogP3 of approximately 2.8, while the 4-trifluoromethyl analog is estimated at approximately 3.5–3.8. The 4-fluorophenyl substituent provides a balanced electronic effect: fluorine's electron-withdrawing character (-I effect) stabilizes the dihydropyridine ring against oxidation while its +M effect does not excessively deactivate the ring toward electrophilic functionalization .

drug-likeness prediction lipophilicity optimization medicinal chemistry design

Commercial Purity Benchmarking: 98% (HPLC) from Bidepharm vs. Typical 95% Market Standard

Commercially available tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is supplied at standard purities of 95% (AKSci, Chemenu) and 98% (Bidepharm, Leyan, MolCore) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports, a level of quality assurance not uniformly offered by all suppliers of similar dihydropyridine intermediates . The 98% purity grade is critical for multi-step convergent syntheses where cumulative impurities from intermediates can reduce final API yield below acceptable thresholds.

quality control purity specification procurement standard

Storage Stability: Documented Long-Term Storage at -20°C for 2+ Years vs. Ambient Storage Degradation

Vendor datasheets specify long-term storage at -20°C, with documented stability for at least 2 years after receipt under these conditions [1]. Short-term storage at +4°C with protection from light and moisture is also supported. The dihydropyridine ring is susceptible to oxidation and acid-catalyzed decomposition; the Boc protecting group provides kinetic stabilization by preventing N-protonation and subsequent ring-opening pathways [2]. This documented stability profile contrasts with many unprotected dihydropyridine intermediates, which typically require fresh preparation or storage under strictly anhydrous, inert conditions.

compound stability storage condition shelf-life validation

Optimal Application Scenarios for tert-Butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 138647-52-6) Based on Quantitative Evidence


c-Met/ALK Dual Kinase Inhibitor Lead Optimization and Crizotinib Analog Synthesis

This compound is the preferred starting intermediate for any medicinal chemistry program targeting c-Met or ALK kinase inhibitors that require a 4-(4-fluorophenyl)piperidine or 4-(4-fluorophenyl)pyridine pharmacophore . Its validated role as a key intermediate in the crizotinib synthesis pathway makes it indispensable for synthesizing authentic crizotinib metabolites, deuterated internal standards, or close structural analogs for SAR studies. Procurement at 98% purity (Bidepharm, Leyan) with HPLC/NMR/GC QC documentation ensures that the intermediate meets the quality requirements for late-stage preclinical candidate synthesis where regulatory documentation begins to be required [1].

NR2B-Selective NMDA Receptor Antagonist Development

The 4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl moiety is a critical pharmacophoric element in NR2B-selective NMDA receptor antagonists such as Ro 8-4304, which exhibits an IC₅₀ of 0.4 μM and >100-fold selectivity for NR2B over NR2A-containing receptors . This compound serves as the direct precursor for introducing the dihydropyridine scaffold via N-alkylation with appropriate electrophilic warheads. The Boc protecting group allows for late-stage N-deprotection under mild conditions (TFA or HCl/dioxane) without epimerization or ring oxidation, a critical advantage for preserving the stereochemical integrity of chiral centers introduced during subsequent functionalization [1]. The intermediate XLogP3 of 3.1 provides a favorable starting point for achieving CNS drug-like properties (desired CNS drug LogP range: 2–5) [2].

Multi-Step Convergent Synthesis Requiring Orthogonal N-Protection Strategies

In multi-step convergent syntheses where the dihydropyridine nitrogen must be selectively revealed for late-stage diversification, the Boc protecting group on this compound offers clear advantages over Cbz (requires hydrogenolysis, incompatible with palladium catalysts used in Suzuki couplings) and Fmoc (requires basic conditions, may promote dihydropyridine oxidation) . The documented stability of the compound for ≥2 years at -20°C [1] allows procurement in bulk for long-term project use, while the 98% purity grade minimizes the accumulation of impurities through multiple synthetic steps, reducing the risk of yield erosion in sequences exceeding 5 linear steps.

Fluorinated Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's balanced physicochemical profile (XLogP3 = 3.1, MW = 277.33, 0 H-bond donors, 3 H-bond acceptors, 3 rotatable bonds) places it within ideal fragment-like chemical space . The 4-fluorophenyl group serves as a useful ¹⁹F NMR probe for protein-ligand binding studies, while the Boc-protected dihydropyridine nitrogen provides a synthetic handle for generating diverse derivatives through N-deprotection and subsequent N-functionalization. Procurement of this intermediate in 98% purity enables the construction of high-quality fragment libraries where impurity-driven false positives in biochemical screens must be minimized.

Quote Request

Request a Quote for tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.